JNJ-46778212

准备方法

合成路线和反应条件

VU 0409551 的合成涉及多个步骤,从制备核心恶唑并[5,4-c]吡啶结构开始。主要步骤包括:

- 形成恶唑并[5,4-c]吡啶环系。

- 引入苯氧甲基。

- 添加氟苯甲酮部分。

反应条件通常包括使用有机溶剂,例如二甲基亚砜 (DMSO) 和乙醇,反应温度范围从室温到回流条件 .

工业生产方法

VU 0409551 的工业生产遵循类似的合成路线,但规模更大。 该过程针对产率和纯度进行了优化,通常涉及高效液相色谱 (HPLC) 用于纯化和质量控制 .

化学反应分析

反应类型

VU 0409551 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。

还原: 可以进行还原反应以修饰官能团。

取代: 亲核和亲电取代反应可用于引入不同的取代基。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产品

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可以引入各种官能团 .

科学研究应用

Overview

JNJ-46778212, also known as VU0409551, is a small molecule identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has been primarily researched for its potential applications in treating psychiatric disorders, particularly schizophrenia. Its discovery and development are the result of collaborative efforts between Vanderbilt University and Johnson & Johnson, focusing on its pharmacological properties and therapeutic efficacy.

Schizophrenia Treatment

This compound has shown promise in preclinical models for schizophrenia. Its ability to enhance cognitive function and reduce psychotic symptoms has been demonstrated through various studies. For instance, it exhibited robust efficacy in reversing amphetamine-induced hyperlocomotion in animal models, indicating its potential antipsychotic effects .

Cognition Enhancement

Research indicates that this compound may improve cognitive deficits associated with schizophrenia and other cognitive disorders. In preclinical studies, it has been linked to enhanced synaptic plasticity and memory improvement in models of Huntington's disease, suggesting broader applications in cognitive enhancement .

Neuroprotection

The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. Studies have shown that mGlu5 positive allosteric modulators can prevent excitotoxic cell death, which is a common pathway in neurodegeneration. This compound has been observed to activate neuroprotective pathways, potentially offering therapeutic benefits beyond psychiatric disorders .

Pharmacokinetic Profile

The pharmacokinetic characteristics of this compound support its development as a therapeutic agent:

- Molecular Formula : C20H17FN2O3

- Bioavailability : Demonstrated oral bioavailability with favorable CNS penetration.

- Metabolic Stability : Exhibits stability across species with low plasma protein binding .

Table 1: Pharmacokinetic Parameters

| Parameter | Mouse (mg/kg) | Rat (mg/kg) | Dog (mg/kg) |

|---|---|---|---|

| Dose (IV/PO) | 2.5/10 | 2.5/10 | 1/5 |

| Clearance (mL/min/kg) | 39 | 24 | 12 |

| Volume of Distribution (L/kg) | 2.9 | 3.3 | 3.7 |

| Half-life (h) | 1.6 | 2.5 | 6.7 |

| Cmax (μM) | 0.83 | 1.08 | 1.01 |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Schizophrenia Models : In a study involving various preclinical models, this compound demonstrated significant reduction in psychotic-like behaviors when administered at specific doses, supporting its potential as an antipsychotic agent .

- Cognitive Impairment in Huntington's Disease : Chronic administration of this compound improved memory deficits in Huntington's disease models by enhancing synaptic plasticity markers such as BDNF and c-Fos expression .

作用机制

VU 0409551 作为 mGlu5 受体的正向变构调节剂。它选择性地通过 Gαq 介导的途径增强 mGlu5 信号传导,而不会调节海马神经元中的 N-甲基-D-天冬氨酸受体 (NMDAR) 电流。 这种选择性增强作用增强了突触可塑性和认知功能 .

相似化合物的比较

类似化合物

VU0364770: mGlu4 受体的正向变构调节剂。

CPPHA: mGluR5 和 mGluR1 的正向变构调节剂。

ADX-47273: mGluR5 的选择性变构调节剂。

独特性

VU 0409551 由于其对 mGlu5 受体的高度选择性和有效穿透大脑的能力而独一无二。 与其他调节剂不同,它不影响 NMDAR 电流,使其成为研究 mGlu5 特定通路及其治疗潜力的宝贵工具 .

生物活性

JNJ-46778212, also known as VU0409551, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered attention for its potential therapeutic applications, particularly in treating schizophrenia and other cognitive disorders. This article will delve into the biological activity of this compound, highlighting its pharmacological profile, preclinical findings, and potential implications for clinical use.

Overview of this compound

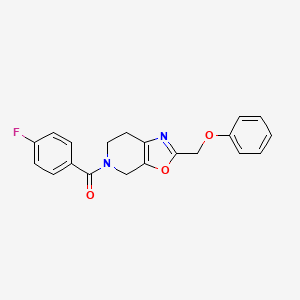

Chemical Structure and Mechanism of Action

this compound is part of a novel series of compounds characterized by a unique chemical structure, specifically (2(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones. It functions as a PAM at mGlu5 receptors, enhancing the receptor's responsiveness to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of synaptic transmission and plasticity, which are crucial in cognitive processes.

Pharmacological Profile

In Vitro Potency and Selectivity

Research indicates that this compound exhibits robust in vitro potency as an mGlu5 PAM. It demonstrates a favorable pharmacokinetic profile with good oral bioavailability and metabolic stability across species. Specifically, studies have shown:

- Metabolic Stability : this compound remains stable during microsomal incubation with approximately 15% remaining in human liver microsomes after 15 minutes.

- Plasma Protein Binding : The free fraction in plasma was found to be low (approximately 3.2% in humans), indicating high availability for therapeutic action .

DMPK Profile

The drug's disposition and metabolism (DMPK) profile is critical for its development as a therapeutic agent. Key findings include:

| Parameter | Human | Rat | Dog | Monkey |

|---|---|---|---|---|

| % Remaining after 15 min | 15% | 35% | 26% | N/A |

| Free Fraction (% unbound) | 3.2% | 7% | 24.1% | 9.6% |

| Brain Free Fraction | 3.7% | N/A | N/A | N/A |

These data suggest that this compound has a favorable profile for further development due to its low protein binding and reasonable brain penetration.

Preclinical Studies

Efficacy in Animal Models

this compound has been evaluated in various preclinical models of schizophrenia and cognitive dysfunction. The findings indicate significant efficacy in improving cognitive deficits associated with these conditions:

- Antipsychotic Activity : In rodent models, this compound demonstrated robust antipsychotic-like effects without inducing seizure liabilities typically associated with other mGlu5 modulators.

- Cognitive Enhancement : The compound has shown promise in enhancing cognitive functions such as learning and memory in various behavioral assays.

Case Study: Efficacy Assessment

In a specific study assessing the efficacy of this compound on cognitive deficits induced by phencyclidine (PCP), results indicated that treatment with the compound significantly reversed deficits in working memory tasks compared to control groups .

Safety Profile and Adverse Effects

While this compound exhibits promising therapeutic potential, concerns regarding its safety profile remain. Preclinical studies have raised questions about potential neurotoxicity associated with high-efficacy PAMs at mGlu5 receptors:

- Neurotoxicity Concerns : Some studies reported increases in Fluoro-Jade C staining, indicating neurodegeneration in rodent models treated with certain mGlu5 PAMs, although this compound was noted to have a different profile due to its selective action .

- Seizure Liability : Unlike traditional agonists or ago-PAMs that can induce seizures, this compound's pure PAM activity appears to mitigate this risk .

属性

IUPAC Name |

(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZLMKNNIUSREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。